molecular formula C18H21ClN2O B2952761 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide CAS No. 953243-48-6

2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide

Cat. No.: B2952761
CAS No.: 953243-48-6
M. Wt: 316.83
InChI Key: YACYHQZNWDFLQH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethylamino phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of 4-chlorophenylacetyl chloride: This involves the reaction of 4-chlorophenylacetic acid with thionyl chloride.

    Amidation: The 4-chlorophenylacetyl chloride is then reacted with 4-(dimethylamino)phenethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are typically amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include ethers or other substituted aromatic compounds.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the dimethylamino phenethyl group.

    4-chlorophenylacetic acid: An intermediate in the synthesis of the target compound.

    4-(dimethylamino)phenethylamine: Another intermediate used in the synthesis.

Uniqueness

2-(4-chlorophenyl)-N-(4-(dimethylamino)phenethyl)acetamide is unique due to the presence of both the chlorophenyl and dimethylamino phenethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-21(2)17-9-5-14(6-10-17)11-12-20-18(22)13-15-3-7-16(19)8-4-15/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYHQZNWDFLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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